(3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192423
InChI: InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
SMILES:
Molecular Formula: C8H16N2O3S
Molecular Weight: 220.29 g/mol

(3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16192423

Molecular Formula: C8H16N2O3S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

(3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide -

Specification

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
IUPAC Name (3R)-N-ethylsulfonylpiperidine-3-carboxamide
Standard InChI InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Standard InChI Key GUMWGJNTGBGPJH-SSDOTTSWSA-N
Isomeric SMILES CCS(=O)(=O)NC(=O)[C@@H]1CCCNC1
Canonical SMILES CCS(=O)(=O)NC(=O)C1CCCNC1

Introduction

Synthesis and Manufacturing

While explicit synthetic routes for (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide remain proprietary, analogous methodologies for piperidine sulfonamides suggest a multi-step process involving:

  • Piperidine Functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution.

  • Sulfonylation: Reaction with ethanesulfonyl chloride under basic conditions.

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (3R) enantiomer .

A representative enantioselective synthesis, as demonstrated for related piperidine diamines, employs asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess . For instance, catalytic hydrogenation of a prochiral ketone intermediate using chiral Ru catalysts has been reported for analogous systems .

Structural and Stereochemical Analysis

The (3R) configuration imposes distinct spatial arrangements that influence molecular interactions. Comparative studies on (3R) vs. (3S) enantiomers of structurally related piperidine sulfonamides reveal:

Stereochemical Property(3R) Enantiomer(3S) Enantiomer
Receptor Binding AffinityHigher affinity for serotonin receptorsReduced activity in in vitro assays
Metabolic StabilitySlower hepatic clearanceRapid glucuronidation

X-ray crystallography of analogous compounds confirms that the (3R) configuration optimizes hydrogen bonding with target proteins, particularly in enzymatic pockets requiring a specific spatial fit .

Physicochemical Properties

Experimental data for (3R)-N-(Ethanesulfonyl)piperidine-3-carboxamide remain limited, but key parameters include:

PropertyValueReference
Molecular Weight220.29 g/mol
Density1.2 ± 0.1 g/cm³
Polarizability21.1 ± 0.5 ×10⁻²⁴ cm³
Storage Conditions-20°C (long-term stable)

Notably, melting/boiling points and solubility data are absent from public literature, highlighting gaps in characterization .

PrecautionRequirement
Personal Protective EquipmentGloves, goggles, lab coat, respirator
VentilationUse in fume hoods to avoid inhalation
Waste DisposalIncineration via licensed facilities

No acute toxicity data are available, necessitating precautionary adherence to ALARA (As Low As Reasonably Achievable) principles .

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